2-(2-Aminoethoxy)-4-bromobenzonitrile
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Overview
Description
2-(2-Aminoethoxy)-4-bromobenzonitrile is an organic compound that features a bromine atom, an aminoethoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)-4-bromobenzonitrile typically involves multiple steps. One common method starts with the bromination of benzonitrile to introduce the bromine atom at the 4-position. This is followed by the introduction of the aminoethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)-4-bromobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
2-(2-Aminoethoxy)-4-bromobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)-4-bromobenzonitrile depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, altering their activity. In medicinal chemistry, it may interact with molecular targets such as receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Shares the aminoethoxy group but lacks the bromine and nitrile groups.
4-Bromobenzonitrile: Contains the bromine and nitrile groups but lacks the aminoethoxy group.
Uniqueness
2-(2-Aminoethoxy)-4-bromobenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-(2-aminoethoxy)-4-bromobenzonitrile |
InChI |
InChI=1S/C9H9BrN2O/c10-8-2-1-7(6-12)9(5-8)13-4-3-11/h1-2,5H,3-4,11H2 |
InChI Key |
KDWMZWPYBSCURQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCN)C#N |
Origin of Product |
United States |
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